
Pyributicarb 10 microg/mL in Cyclohexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyributicarb is a chemical compound used primarily as a reference material in various analytical applications. It is often prepared in a solution with cyclohexane at a concentration of 10 micrograms per milliliter. This compound is known for its high purity and stability, making it suitable for use in high-performance liquid chromatography (HPLC) and other analytical techniques .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of pyributicarb involves several steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The reaction conditions typically include controlled temperatures, specific solvents, and catalysts to ensure high yield and purity. The exact synthetic route can vary depending on the desired purity and application of the compound .
Industrial Production Methods: In industrial settings, pyributicarb is produced using large-scale chemical reactors that allow for precise control of reaction conditions. The process often involves multiple purification steps, including crystallization and chromatography, to achieve the desired level of purity. The final product is then dissolved in cyclohexane to create a standard solution with a concentration of 10 micrograms per milliliter .
Analyse Des Réactions Chimiques
Types of Reactions: Pyributicarb undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties and enhancing its applicability in different fields .
Common Reagents and Conditions: Common reagents used in the reactions involving pyributicarb include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcome .
Major Products Formed: The major products formed from the reactions of pyributicarb depend on the specific reagents and conditions used. For example, oxidation reactions may produce hydroxylated derivatives, while reduction reactions can yield deoxygenated compounds.
Applications De Recherche Scientifique
Pyributicarb is widely used in scientific research due to its high purity and stability. In chemistry, it serves as a reference material for calibrating analytical instruments like HPLC and gas chromatography (GC). In biology and medicine, pyributicarb is used in studies involving enzyme inhibition and drug metabolism. Its stability in cyclohexane makes it suitable for long-term storage and use in various experimental setups .
Mécanisme D'action
The mechanism of action of pyributicarb involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. The pathways involved in these interactions are complex and depend on the specific application and experimental conditions .
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to pyributicarb include other carbamate derivatives and reference materials used in analytical chemistry. Examples include carbaryl, propoxur, and aldicarb. These compounds share similar chemical structures and properties but differ in their specific applications and reactivity .
Uniqueness: Pyributicarb stands out due to its high purity and stability in cyclohexane, making it particularly suitable for use in HPLC and GC. Its versatility in undergoing various chemical reactions also enhances its applicability in different fields of research .
Propriétés
Formule moléculaire |
C18H22N2O2S |
|---|---|
Poids moléculaire |
330.4 g/mol |
Nom IUPAC |
O-(3-tert-butylphenyl) N-[(6-methoxypyridin-2-yl)methyl]carbamothioate |
InChI |
InChI=1S/C18H22N2O2S/c1-18(2,3)13-7-5-9-15(11-13)22-17(23)19-12-14-8-6-10-16(20-14)21-4/h5-11H,12H2,1-4H3,(H,19,23) |
Clé InChI |
DKZJUGVAHNJFMU-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC(=CC=C1)OC(=S)NCC2=NC(=CC=C2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


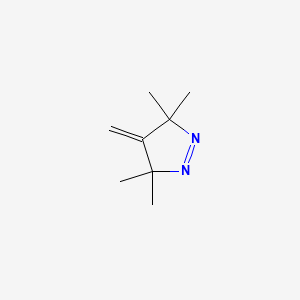

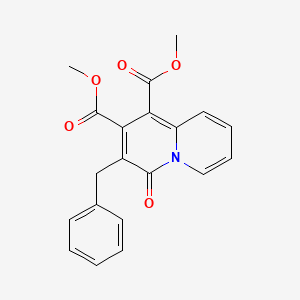
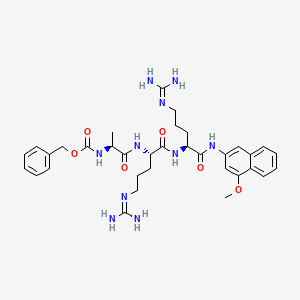
![1-Ethyl-2-[(E)-2-(3-((E)-2-[1-ethyl-2(1H)-quinolinylidene]ethylidene)-2-methoxy-1-cyclohexen-1-YL)ethenyl]quinolinium iodide](/img/structure/B13802291.png)
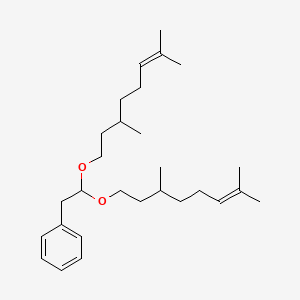
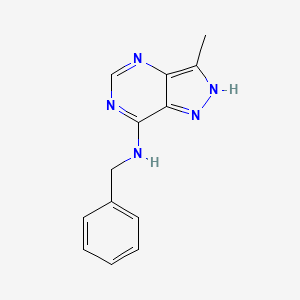
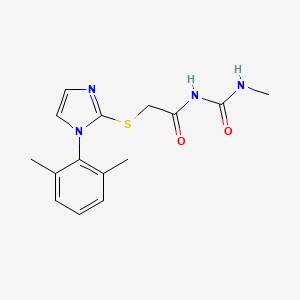
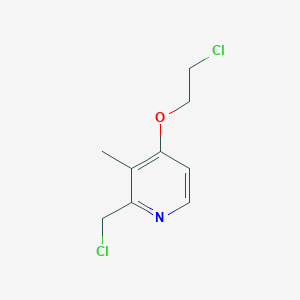

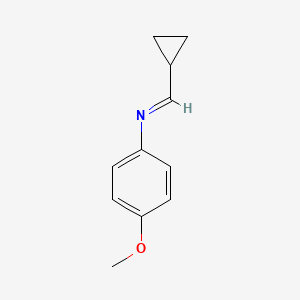
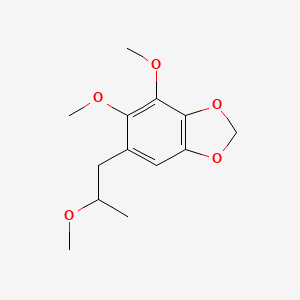
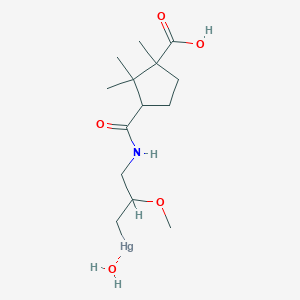
![N-[(4-chlorophenyl)methyl]-5-hydroxy-4-oxochromene-2-carboxamide](/img/structure/B13802329.png)
